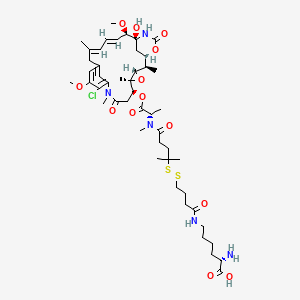

DM4-spdb-L-lysine

Description

Overview of Antibody-Drug Conjugates (ADCs) as Targeted Biotherapeutic Modalities

Antibody-Drug Conjugates are a class of biopharmaceuticals designed to selectively deliver a potent cytotoxic agent to cancer cells. ontosight.aibioprocessonline.com This targeted approach is achieved through a tripartite structure:

A monoclonal antibody (mAb) that is engineered to recognize and bind to a specific antigen present on the surface of tumor cells. nih.gov This specificity is the cornerstone of an ADC's ability to distinguish between cancerous and healthy tissues. nih.gov

A cytotoxic payload , which is a highly potent drug designed to kill cancer cells. nih.gov These payloads are often too toxic to be administered systemically as standalone chemotherapeutic agents. nih.govbiochempeg.com

A chemical linker that covalently connects the payload to the antibody. nih.gov The linker's role is critical: it must be stable enough to prevent premature release of the payload in the bloodstream, yet allow for its efficient release once the ADC has been internalized by the target cancer cell. nih.govnih.gov

The mechanism of action for a typical ADC begins with the mAb component binding to its target antigen on the tumor cell surface. ascopubs.org Following this binding, the ADC-antigen complex is internalized by the cell, often through a process called receptor-mediated endocytosis. nih.govbiochempeg.com Once inside the cell, the complex is trafficked to intracellular compartments, typically lysosomes. nih.govmedchemexpress.com Within the lysosome, the linker is cleaved through various mechanisms (e.g., enzymatic degradation, pH sensitivity, or reduction of disulfide bonds), releasing the cytotoxic payload. nih.gov The freed payload can then exert its cell-killing effect, for instance, by disrupting DNA or inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. ascopubs.orgontosight.ai This targeted delivery system enhances the therapeutic window of the cytotoxic agent, concentrating its effect at the tumor site and reducing off-target toxicities associated with conventional chemotherapy. nih.govnih.gov

Strategic Position of DM4-spdb-L-lysine as a Key ADC Component

DM4 (Ravutansine): This is the cytotoxic payload, a potent maytansinoid derivative. biochempeg.com Maytansinoids are highly effective microtubule inhibitors that disrupt the formation of the mitotic spindle, a structure essential for cell division. nih.govadcreview.com This disruption leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. ontosight.aibiochempeg.com DM4 was specifically synthesized to contain a thiol group, enabling its attachment to linkers via disulfide bonds. The high cytotoxicity of DM4 makes it an ideal payload for ADCs, as only a small number of molecules are needed to kill a target cell once delivered. nih.govrsc.org

spdb (B1681063) (N-Succinimidyl 4-(2-pyridyldithio)butyrate) Linker: The spdb linker is a cleavable linker that connects the DM4 payload to the antibody. Its key feature is a disulfide bond, which is relatively stable in the bloodstream but is readily cleaved in the highly reductive environment inside a tumor cell, where concentrations of glutathione (B108866) are significantly higher. njbio.commedchemexpress.com This reduction-sensitive release mechanism ensures that the potent DM4 payload is unleashed preferentially within the target cell. The design of the spdb linker can also be sterically hindered to enhance its stability in circulation, further minimizing premature drug release and associated off-target toxicity. njbio.comnih.gov

L-lysine: In this construct, L-lysine serves as an attachment point. The spdb-DM4 complex is conjugated to the monoclonal antibody via the ε-amino group of lysine (B10760008) residues on the antibody's surface. creative-biolabs.com A typical IgG antibody has numerous surface-exposed lysine residues, making them accessible sites for conjugation. creative-biolabs.comnih.gov The use of an N-hydroxysuccinimide (NHS) ester on the linker facilitates the formation of a stable amide bond with the lysine's amino group. creative-biolabs.com This method, while effective, can result in a heterogeneous mixture of ADC molecules with a varying number of drug-linker complexes attached to different lysine residues. nih.govnih.gov

The combination of these three components in this compound creates a sophisticated drug-linker system that leverages a highly potent cytotoxic agent and a tumor-specific release mechanism, positioning it as a valuable tool in the development of next-generation targeted cancer therapies. njbio.commedchemexpress.com

Historical Context and Evolution of Maytansinoid-Based Payloads in ADC Design

The concept of a "magic bullet" for targeted therapy was first proposed over a century ago, but the journey to modern ADCs has been one of incremental innovation. ascopubs.orgmdpi.com The evolution of ADC payloads is a critical part of this story.

First-generation ADCs utilized conventional chemotherapeutic drugs like doxorubicin (B1662922) and methotrexate (B535133) as payloads. nih.govdrugtargetreview.com However, these agents often lacked the required potency, meaning that not enough of the drug could be delivered to the tumor site to be effective, leading to limited clinical success. nih.gov This spurred the search for novel, highly cytotoxic compounds that were 100 to 1000 times more potent than traditional chemotherapy drugs. nih.govbiochempeg.com

This search led to the exploration of natural products with potent anti-cancer activity. Maytansine (B1676224), a natural product isolated from the African shrub Maytenus serrata in the 1970s, was identified as a powerful microtubule inhibitor. nih.govbiochempeg.com Despite its potent anti-tumor properties, maytansine itself failed in clinical trials as a standalone agent due to severe systemic toxicity, including neurotoxicity and gastrointestinal side effects. nih.govnih.govadcreview.com

However, the high cytotoxicity that made maytansine too toxic for systemic use made it an ideal candidate for the targeted delivery approach of ADCs. nih.gov To be used in an ADC, the maytansine structure needed to be modified to allow for attachment to a linker. This led to the development of maytansinoid derivatives, or "DMs". nih.gov

DM1 (Mertansine): A key development was the creation of DM1, a thiolated maytansine derivative. nih.gov This modification introduced a thiol group that could be used to connect the payload to a linker without compromising its cytotoxic activity. nih.gov Trastuzumab emtansine (T-DM1), an ADC composed of the HER2-targeting antibody trastuzumab linked to DM1, was the first maytansinoid-based ADC to receive FDA approval for a solid tumor, marking a significant milestone. mdpi.com

DM4 (Ravutansine): DM4 is another widely used maytansinoid derivative. nih.gov It is structurally similar to DM1 but includes additional methyl groups near the disulfide bond attachment point. nih.govresearchgate.net This steric hindrance is designed to increase the stability of the disulfide linker in the bloodstream, aiming to create a more stable ADC and reduce off-target toxicities. researchgate.net Several ADCs utilizing DM4 as the payload have entered clinical development. biochempeg.comresearchgate.net

The evolution from the natural product maytansine to engineered derivatives like DM1 and DM4 illustrates the sophisticated chemical optimization required for developing effective and safer ADC payloads. nih.govnih.gov These second-generation payloads, with their sub-nanomolar potency, have become a cornerstone of modern ADC development, representing about 20% of ADCs in the pipeline. nih.govdrugtargetreview.com

Properties

IUPAC Name |

(2S)-2-amino-6-[4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72ClN5O13S2/c1-28-15-13-17-36(64-10)48(62)27-35(65-45(61)52-48)29(2)42-47(6,67-42)37(26-40(57)54(8)33-24-31(23-28)25-34(63-9)41(33)49)66-44(60)30(3)53(7)39(56)19-20-46(4,5)69-68-22-14-18-38(55)51-21-12-11-16-32(50)43(58)59/h13,15,17,24-25,29-30,32,35-37,42,62H,11-12,14,16,18-23,26-27,50H2,1-10H3,(H,51,55)(H,52,61)(H,58,59)/b17-13+,28-15+/t29-,30+,32+,35+,36-,37+,42+,47+,48+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAUZOXSQKWNNO-NBSRGMMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72ClN5O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280215-91-9 | |

| Record name | DM4-spdb-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1280215919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM4-SPDB-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MDF4WB915 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Dm4 Spdb L Lysine

Synthetic Pathways to the Maytansinoid Payload (DM4)

DM4, a potent thiol-containing maytansinoid, is a structural analog of maytansine (B1676224), a 19-membered ansa macrolide. biochempeg.com Its synthesis is a complex undertaking, designed to introduce a thiol group necessary for conjugation to linkers. rsc.orggoogle.com The anticancer properties of maytansinoids like DM4 are attributed to their ability to disrupt microtubule function by binding to tubulin, which leads to mitotic arrest and cell death. chemicalbook.comnih.gov

One common synthetic route to DM4 begins with maytansinol (B1676226), a C-3 ester of maytansine that can be produced by certain microbes. google.com The synthesis of the DM4 precursor involves the esterification of maytansinol with N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine. chemicalbook.com This reaction is typically facilitated by the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of zinc chloride (ZnCl2). rsc.orgchemicalbook.com This step produces a mixture of diastereomers (L-DM4-SMe and D-DM4-SMe), which must be separated using techniques such as High-Performance Liquid Chromatography (HPLC). chemicalbook.com The desired L-isomer is then subjected to reduction with a reagent like dithiothreitol (B142953) (DTT) to cleave the disulfide bond, yielding the free thiol group of DM4. rsc.orgchemicalbook.com

A more foundational synthesis builds the necessary side-chain from simpler starting materials. For instance, 4-mercapto-4-methylpentanoic acid can be synthesized by reacting isobutylene (B52900) sulfide (B99878) with the anion of acetonitrile, followed by hydrolysis. chemicalbook.com This acid is then converted to a disulfide, which is subsequently coupled with N-methyl-L-alanine to form the precursor that acylates maytansinol. chemicalbook.com

Table 1: Key Steps in a Representative DM4 Synthesis Pathway

| Step | Reactants | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Maytansinol, N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine | DCC, ZnCl2 | L-DM4-SMe / D-DM4-SMe mixture | Esterification to attach the side chain to the maytansinol core. chemicalbook.com |

| 2 | L-DM4-SMe / D-DM4-SMe mixture | HPLC (cyano-bonded column) | Purified L-DM4-SMe | Separation of the desired L-amino acid-containing isomer. chemicalbook.com |

| 3 | Purified L-DM4-SMe | Dithiothreitol (DTT) | DM4 (thiol-containing maytansinoid) | Reduction of the disulfide to generate the reactive thiol group for conjugation. rsc.orgchemicalbook.com |

Synthesis of the SPDB (B1681063) Linker Moiety

The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) linker is a heterobifunctional crosslinker critical for connecting the DM4 payload to an antibody via lysine (B10760008) residues. researchgate.net Its structure is designed with two distinct reactive ends to facilitate sequential conjugation: an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group. researchgate.net The NHS ester reacts with primary amines, such as the epsilon-amine of a lysine residue, to form a stable amide bond. broadpharm.com The pyridyldithio group reacts with sulfhydryl (thiol) groups, like the one on DM4, to form a cleavable disulfide bond. broadpharm.com This disulfide bond is designed to be stable in the bloodstream but can be cleaved inside a target cell, where the reducing environment (e.g., high glutathione (B108866) levels) facilitates the release of the cytotoxic payload. rsc.org

The synthesis of SPDB typically involves the reaction of 4-(pyridin-2-yldisulfanyl)butanoic acid with N-hydroxysuccinimide. lookchem.com This esterification can be achieved using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), in a suitable solvent like dichloromethane. lookchem.com

Table 2: Chemical Properties of SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C13H14N2O4S2 | lookchem.comnih.gov |

| Molecular Weight | 326.39 g/mol | lookchem.com |

| CAS Number | 115088-06-7 | lookchem.comnih.gov |

| Reactive Group 1 | N-hydroxysuccinimide (NHS) ester | researchgate.net |

| Reactive Group 2 | Pyridyldithio | broadpharm.com |

| Target for Group 1 | Primary amines (e.g., Lysine) | broadpharm.com |

| Target for Group 2 | Sulfhydryls (Thiols) | broadpharm.com |

Methods for Conjugation of DM4 to the SPDB-L-lysine Intermediate

The assembly of the DM4-spdb-L-lysine conjugate is a precise chemical process that links the payload (DM4) and the linker (SPDB) to the amino acid L-lysine. medkoo.commedchemexpress.com This agent-linker conjugate can then be used in the synthesis of ADCs. medkoo.com The conjugation strategy leverages the orthogonal reactivity of the SPDB linker's functional groups.

The process can be described in two primary stages:

Formation of the SPDB-L-lysine intermediate: The L-lysine amino acid has two amino groups: the alpha-amino group and the epsilon-amino group in its side chain. For specific conjugation, the alpha-amino group is typically protected. The N-Succinimidyl ester of the SPDB linker is then reacted with the unprotected epsilon-amino group of the L-lysine. This reaction forms a stable amide bond, yielding the SPDB-L-lysine intermediate.

Attachment of DM4: The SPDB-L-lysine intermediate, which now possesses a reactive pyridyldithio group, is reacted with the thiol-containing maytansinoid, DM4. This occurs via a thiol-disulfide exchange reaction. The thiol group on DM4 attacks the disulfide bond of the SPDB linker, displacing the 2-thiopyridone leaving group and forming a new, cleavable disulfide bond between DM4 and the linker. rsc.org This final step yields the complete this compound conjugate. medkoo.commedchemexpress.com

This resulting conjugate represents a payload-linker complex ready for attachment to a carrier molecule, where the lysine's carboxylic acid or a modified handle could be activated for further reaction.

Advanced Synthetic Methodologies for Related Maytansinoid Conjugates

While the chemistry described above is effective, research has focused on developing advanced methodologies to improve the properties and performance of maytansinoid conjugates. These innovations aim to create more homogeneous, stable, and potent ADCs.

Site-Specific Conjugation: Traditional lysine conjugation results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. researchgate.netimrpress.com This heterogeneity can impact the conjugate's efficacy and pharmacokinetics. Advanced strategies aim for site-specific conjugation. One such method is the AJICAP® technology, which uses an IgG Fc-affinity peptide reagent to achieve site-specific modification of an antibody, leading to a more uniform ADC product with a controlled DAR. imrpress.com Other approaches involve engineering the antibody to introduce specific cysteine residues or non-natural amino acids that provide a unique chemical handle for conjugation. researchgate.net

Development of Novel Linkers: The linker's design is crucial for an ADC's success. researchgate.netnih.gov Research has led to the development of linkers with improved characteristics:

Hydrophilic Linkers: Maytansinoids are hydrophobic, and conjugating them to an antibody can lead to aggregation, especially at higher DARs. researchgate.net To counteract this, hydrophilic linkers incorporating charged sulfonate groups (like sulfo-SPDB) or non-charged polyethylene (B3416737) glycol (PEG) moieties have been synthesized. researchgate.netmedchemexpress.com These linkers can increase the solubility of the final ADC, allowing for higher DARs without causing aggregation. researchgate.net

Peptide Linkers: Protease-cleavable peptide linkers offer an alternative release mechanism. These linkers, such as those containing a valine-citrulline (vc) sequence, are designed to be cleaved by lysosomal proteases like cathepsin B. researchgate.netnih.gov This strategy can provide highly stable ADCs in circulation that efficiently release the payload after internalization into the target cell. nih.gov

These advanced methodologies represent a significant evolution in the field, enabling the creation of next-generation maytansinoid conjugates with potentially wider therapeutic windows. imrpress.comnih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym | Role / Type |

|---|---|---|

| This compound | Lys-Nε-SPDB-DM4 | Agent-Linker-Amino Acid Conjugate |

| Maytansinoid DM4 | DM4, Ravtansine | Cytotoxic Payload |

| N-Succinimidyl 4-(2-pyridyldithio)butanoate | SPDB | Heterobifunctional Linker |

| Maytansinol | - | Precursor to Maytansinoids |

| Ansamitocin P-3 | - | Maytansinoid |

| N,N'-dicyclohexylcarbodiimide | DCC | Coupling Agent |

| Zinc Chloride | ZnCl2 | Catalyst |

| Dithiothreitol | DTT | Reducing Agent |

| N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine | - | DM4 Side-Chain Precursor |

| Isobutylene sulfide | - | Starting Material for DM4 Side-Chain |

| Acetonitrile | - | Reagent |

| 4-mercapto-4-methylpentanoic acid | - | Intermediate in DM4 Side-Chain Synthesis |

| N-hydroxysuccinimide | NHS | Reagent for Linker Synthesis |

| 4-(pyridin-2-yldisulfanyl)butanoic acid | - | Precursor to SPDB Linker |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent |

| L-lysine | Lysine | Amino Acid |

| Glutathione | - | Intracellular Reducing Agent |

| 2-thiopyridone | - | Leaving Group |

| Polyethylene glycol | PEG | Hydrophilic Linker Component |

| Valine-citrulline | vc | Peptide Linker Sequence |

| N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | Non-cleavable Linker |

Conjugation Chemistry and Design Principles in Adc Development

Role of the SPDB (B1681063) Linker in ADC Architecture and Performance

The linker is a critical component that connects the cytotoxic payload to the antibody. wuxiapptec.com Its design must strike a delicate balance: it needs to be stable enough to prevent premature drug release while the ADC circulates in the bloodstream, yet be able to efficiently release the payload once it reaches the target tumor cell. wuxiapptec.comveranova.com The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker is a prime example of a chemically cleavable linker designed to meet these requirements. medchemexpress.com

The SPDB linker belongs to the class of disulfide-based cleavable linkers. The defining feature of these linkers is a disulfide bond (S-S) that is sensitive to the surrounding redox environment.

The mechanism of action relies on the significant difference in glutathione (B108866) (GSH) concentrations between the bloodstream and the intracellular environment of tumor cells. biochempeg.com

In Circulation: The blood plasma has a very low concentration of reducing agents like GSH (approximately 5 µM). In this oxidizing environment, the disulfide bond within the SPDB linker remains stable, keeping the potent drug securely attached to the antibody and minimizing off-target toxicity. creativebiolabs.net

Inside the Tumor Cell: Upon internalization into a target cell, the ADC is exposed to the cytoplasm, which has a much higher concentration of GSH (1-10 mM). nih.gov This highly reductive environment rapidly cleaves the disulfide bond, releasing the active cytotoxic payload (e.g., DM4) to exert its cell-killing effect. nih.gov

This selective cleavage mechanism ensures that the drug is primarily released at the site of action, which is a key advantage of this linker class. biochempeg.com

Ensuring the stability of the ADC in systemic circulation is paramount to its success. wuxiapptec.comnih.gov Premature cleavage of the linker leads to the release of the cytotoxic drug into the bloodstream, which can cause systemic toxicity and reduce the amount of drug delivered to the tumor, thereby lowering efficacy. rsc.orgveranova.com

A key strategy to enhance the plasma stability of disulfide linkers is the introduction of steric hindrance around the labile disulfide bond. nih.govrsc.orgbiochempeg.com

Steric Shielding: By adding bulky chemical groups, such as methyl groups, adjacent to the disulfide bond, the bond becomes physically shielded from unwanted reactions with reducing agents in the plasma. biochempeg.com

Improved Half-Life: This steric protection has been shown to significantly increase the ADC's half-life. For example, a study comparing maytansinoid ADCs showed that the more sterically hindered huC242-SPDB-DM4 had a plasma half-life of 4.6 days, more than double that of the less hindered huC242-SPP-DM1, which had a half-life of 2 days. rsc.org

The design of the SPDB linker incorporates these principles to create a balance between stability in circulation and efficient cleavage within the tumor cell, optimizing the therapeutic window of the ADC. biochempeg.comcam.ac.uk

Impact of Drug-to-Antibody Ratio (DAR) on Conjugate Structural and Pharmacokinetic Properties

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, defining the average number of drug molecules conjugated to a single antibody. genscript.combiointron.com This parameter significantly influences the ADC's structural integrity, stability, pharmacokinetics (PK), and ultimately, its efficacy and safety. genscript.comresearchgate.net

Research on maytansinoid-based ADCs, such as those using DM4, has provided detailed insights into the effects of varying DAR. acs.orgnih.gov While in vitro potency tends to increase with a higher DAR at a constant antibody concentration, this does not always translate to better in vivo outcomes. acs.orgresearchgate.netnih.gov

Key findings on the impact of DAR include:

Pharmacokinetics and Clearance: ADCs with very high DAR values (e.g., average DAR of 9-10) are cleared from the circulation much more rapidly than those with lower DARs. acs.orgnih.gov This is often attributed to the increased hydrophobicity of the ADC due to the high drug load, which can lead to aggregation and accelerated clearance by the liver. acs.orgbiointron.comnih.gov

Biodistribution: Studies in mice have shown that high-DAR ADCs (average DAR ~9-10) accumulate significantly in the liver, with up to 24-28% of the injected dose per gram localizing in the organ, compared to only 7-10% for lower-DAR conjugates. acs.orgnih.gov

Efficacy and Therapeutic Index: The rapid clearance of very high-DAR ADCs can lead to reduced drug exposure at the tumor site, resulting in decreased efficacy. acs.orgnih.gov Consequently, maytansinoid conjugates with a DAR in the range of 2 to 6 generally demonstrate a better therapeutic index than those with a very high DAR. acs.orgnih.gov

These findings support the common use of an average DAR of 3-4 for many maytansinoid ADCs in clinical development, as this range often represents an optimal balance between delivering a sufficient payload and maintaining favorable pharmacokinetic properties. acs.orgnih.gov

Interactive Table: Effect of Drug-to-Antibody Ratio (DAR) on ADC Properties Use the filter to explore how different DAR values impact key characteristics of maytansinoid ADCs.

Chemical Approaches to Incorporating Lysine (B10760008) as an Attachment Point in Novel Bioconjugates

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics relies on the precise and stable attachment of a potent cytotoxic payload to a monoclonal antibody (mAb) via a chemical linker. Among the various amino acid residues on an antibody available for conjugation, lysine has been extensively utilized due to its inherent chemical properties and abundance. This section details the chemical strategies for using lysine as a conjugation point, with a specific focus on the chemistry involving the DM4-spdb-L-lysine complex.

Lysine residues are a popular target for bioconjugation primarily due to their high prevalence on the surface of antibodies and the strong nucleophilicity of their ε-amino side chains. rsc.orgrsc.org A typical Immunoglobulin G (IgG) antibody possesses approximately 80 to 90 lysine residues, with many being solvent-accessible and thus available for chemical modification. researchgate.net The ε-amino group of lysine is predominantly protonated and positively charged at physiological pH, but a sufficient fraction remains unprotonated to act as a potent nucleophile, readily reacting with electrophilic reagents to form stable covalent bonds. rsc.org

The most prevalent chemical approach for lysine conjugation involves the use of amine-reactive linkers, particularly those containing an N-hydroxysuccinimide (NHS) ester. This method is favored for its efficiency and the stability of the resulting amide bond. The NHS ester is a highly reactive acylating agent that rapidly forms a stable amide linkage with the primary amine of the lysine side chain under mild pH conditions (typically pH 7.0-9.0). This strategy is a cornerstone of first-generation ADC technology and continues to be relevant in the development of novel bioconjugates.

The conjugation of the maytansinoid payload DM4 is often achieved using the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker. researchgate.net The SPDB linker is a bifunctional molecule designed with specific chemical modules to ensure both stability in circulation and controlled payload release. Its key features include:

An N-hydroxysuccinimide (NHS) ester , which serves as the amine-reactive group for covalent attachment to lysine residues on the antibody.

A disulfide bond , which is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which are found at much higher concentrations inside cells. njbio.comnih.gov This reduction-sensitive mechanism allows for the intracellular release of the cytotoxic payload.

A butyl chain , which provides spacing and flexibility, potentially minimizing steric hindrance between the large antibody and the drug payload.

The assembly of an ADC using the DM4-spdb complex involves a direct, one-step conjugation process. creative-biolabs.com The pre-formed DM4-spdb linker-payload, which contains the reactive NHS ester, is incubated with the monoclonal antibody. The nucleophilic ε-amino group of a solvent-accessible lysine residue on the antibody attacks the electrophilic carbonyl carbon of the NHS ester on the SPDB linker. This reaction results in the formation of a highly stable amide bond, covalently linking the DM4-spdb complex to the antibody and releasing the NHS leaving group. researchgate.net

This chemical approach, while robust and widely used, typically results in a heterogeneous mixture of ADC molecules. springernature.comcreativebiolabs.net Because multiple lysine residues are available on the antibody surface, the conjugation process is non-specific, leading to a distribution of ADCs with varying drug-to-antibody ratios (DARs) and different conjugation sites. springernature.com The final product is a statistical composite of antibodies carrying anywhere from zero to over eight drug molecules. researchgate.net

Detailed research on maytansinoid-based ADCs has demonstrated the influence of the linker on efficacy. Studies comparing ADCs made with the SPDB linker to those with other linkers, such as the non-cleavable SMCC linker, have shown that the cleavable nature of the SPDB disulfide bond is critical for potent in vivo antitumor activity. researchgate.net This underscores the importance of the linker's chemical design in ensuring the payload is released effectively within the target cancer cell. nih.gov

Research Findings and Data

The specific agent-linker conjugate, this compound, has been characterized to provide foundational data for its use in ADC development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Synonyms | Lys-Nε-SPDB-DM4 | medkoo.commedchemexpress.com |

| CAS Number | 1280215-91-9 | medkoo.commedchemexpress.com |

| Molecular Formula | C₄₈H₇₂ClN₅O₁₃S₂ | medkoo.com |

| Molecular Weight | 1026.70 g/mol | medkoo.com |

| Exact Mass | 1025.4257 | medkoo.com |

Table 2: Components in Lysine-based Conjugation of SPDB-DM4

| Component | Chemical Group/Feature | Role in Conjugation |

|---|---|---|

| Monoclonal Antibody | ε-amino group (-NH₂) of Lysine | Nucleophile; attacks the linker to form a covalent bond. |

| SPDB Linker | N-hydroxysuccinimide (NHS) ester | Electrophilic group; reacts with lysine's amine to form a stable amide bond. |

| SPDB Linker | Disulfide bond (-S-S-) | Enables cleavable payload release in the reducing intracellular environment. nih.gov |

| DM4 Payload | Maytansinoid (tubulin inhibitor) | The cytotoxic agent to be delivered to the target cell. adcreview.comnih.gov |

| Resulting Linkage | Amide bond | Stable covalent bond connecting the linker to the antibody. |

This chemical strategy of using amine-reactive linkers to target lysine residues remains a fundamental and valuable tool in the construction of novel bioconjugates, enabling the development of ADCs that can effectively deliver potent payloads like DM4 to cancer cells.

Molecular and Cellular Mechanisms of Action of Dm4 Spdb L Lysine and Its Metabolites

Cellular Uptake and Internalization Pathways of ADCs Containing DM4-spdb-L-lysine

The targeted delivery of ADCs containing the this compound conjugate begins with the highly specific binding of the monoclonal antibody (mAb) component to a tumor-associated antigen on the surface of a cancer cell. nih.govnih.gov This interaction is the critical first step that confers specificity and minimizes off-target effects. Following antigen binding, the ADC-antigen complex is internalized by the cell, a process primarily mediated by receptor-mediated endocytosis. nih.govnih.govnih.gov

Intracellular Processing and Payload Release Mechanisms

The intracellular environment of a cancer cell provides the specific biochemical cues necessary to cleave the linker and release the DM4 payload. This controlled release is a hallmark of cleavable linker technology and is essential for maximizing the therapeutic window of the ADC.

Lysosomal Degradation and Initial Metabolite Formation (e.g., Lysine-Nε-SPDB-DM4)

Following internalization, the ADC is transported to lysosomes, which are acidic organelles rich in degradative enzymes. nih.govnih.govnih.gov Within the lysosome, the antibody component of the ADC undergoes proteolytic degradation by enzymes such as cathepsins. researchgate.netacs.org This enzymatic breakdown of the antibody is a critical step that exposes the linker to further processing.

The initial cleavage of the antibody results in the formation of metabolites where the DM4 payload is still attached to the linker and a portion of the lysine (B10760008) residue from the antibody. A key initial metabolite formed from ADCs utilizing the SPDB (B1681063) linker is Lysine-Nε-SPDB-DM4. nih.gov The formation of this metabolite signifies the successful trafficking of the ADC to the lysosome and the initiation of the payload release cascade.

Disulfide Bond Reduction and Free Payload (DM4) Generation

The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker contains a disulfide bond, which is designed to be stable in the bloodstream but susceptible to cleavage within the reducing environment of the cell. nih.gov The cytoplasm of a tumor cell has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. researchgate.netnih.gov

The Lysine-Nε-SPDB-DM4 metabolite, once it escapes the lysosome or within the lysosome itself, is exposed to this high intracellular glutathione concentration. The disulfide bond in the SPDB linker is then reduced, leading to the release of the free, active cytotoxic payload, DM4. This reduction-sensitive release mechanism is a key feature of the SPDB linker, ensuring that the potent cytotoxin is liberated predominantly within the target cancer cell.

Enzymatic Modification of Released Payload (e.g., S-methylation to S-methyl-DM4)

Once the free DM4 payload is released into the cytoplasm, it can undergo further enzymatic modification. A significant metabolic pathway for thiol-containing maytansinoids like DM4 is S-methylation. nih.govnih.gov The unconjugated DM4 can be rapidly converted by intracellular thiol S-methyltransferases into S-methyl-DM4. nih.gov

Cytotoxic Action of DM4 and its Active Metabolites

The ultimate therapeutic effect of the ADC is mediated by the potent cytotoxic activity of the released DM4 and its active metabolites. medchemexpress.com These molecules belong to the maytansinoid family of compounds, which are known to be powerful anti-mitotic agents. medchemexpress.combiochempeg.com

Tubulin Binding and Microtubule Dynamics Perturbation

The primary intracellular target of DM4 and its metabolite, S-methyl-DM4, is tubulin, the protein subunit that polymerizes to form microtubules. medchemexpress.com Microtubules are essential components of the cytoskeleton, playing a critical role in various cellular processes, including the maintenance of cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. youtube.comyoutube.com

DM4 and S-methyl-DM4 bind to tubulin, inhibiting its polymerization and disrupting the dynamic equilibrium between microtubule assembly and disassembly. nih.govmedchemexpress.com This perturbation of microtubule dynamics is a potent suppressor of cellular function. nih.govnih.govarxiv.org The disruption of the mitotic spindle leads to an arrest of the cell cycle, typically in the G2/M phase, preventing the cell from completing mitosis. nih.gov This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cell. medchemexpress.com Studies have shown that S-methyl-DM4 can be even more potent than the parent DM4 in suppressing microtubule dynamics. nih.gov

Induction of Mitotic Arrest and Cell Cycle Dysregulation

The cytotoxic activity of DM4, the maytansinoid payload of this compound, is primarily executed through its potent interaction with the microtubule network, a critical component of the cellular cytoskeleton essential for cell division. nih.govbiochempeg.com Maytansinoids, including DM4 and its metabolites, are powerful microtubule-targeted agents that disrupt microtubule dynamics. nih.gov This interference leads to a halt in the cell cycle, specifically during mitosis. nih.govaacrjournals.org

The mechanism of action involves the binding of maytansinoid metabolites to tubulin, the protein subunit of microtubules. aacrjournals.org This binding occurs at the vinca (B1221190) binding site, which suppresses the dynamic instability of microtubules. nih.govaacrjournals.org Microtubule dynamics, the process of alternating between phases of growth (polymerization) and shrinkage (depolymerization), is vital for the proper formation and function of the mitotic spindle during cell division. nih.gov By suppressing this dynamic instability, the maytansinoid metabolites prevent the mitotic spindle from organizing correctly. nih.gov

This disruption of microtubule function results in the cells being unable to progress through mitosis. Research on maytansinoid-antibody conjugates has demonstrated that this interference causes a potent cell cycle arrest at the G2/M phase, with cells accumulating in a state of mitotic prometaphase/metaphase. nih.govaacrjournals.org This arrest is a direct consequence of the activation of the mitotic checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds. The abnormal spindle organization triggers this checkpoint, effectively pausing the cell cycle. nih.gov Studies have shown that this mitotic arrest is induced at sub-nanomolar concentrations of the maytansinoid, highlighting its high potency. biochempeg.com For example, S-methyl DM1, a stable metabolite of the related maytansinoid DM1, induced half-maximal mitotic arrest at a concentration of 0.4 nmol/L in MCF7 breast cancer cells. aacrjournals.org

Mechanisms of Apoptosis Induction

The prolonged mitotic arrest induced by DM4 and its metabolites ultimately channels the cell towards programmed cell death, or apoptosis. nih.gov The inability of the cell to resolve the mitotic checkpoint and proceed with cell division acts as a potent signal for the initiation of the apoptotic cascade. This process is a common outcome for cells treated with microtubule-targeting agents. nih.gov

Following the arrest in mitosis, several downstream signaling pathways are activated to execute apoptosis. One of the key events is the activation of the caspase cascade. This family of proteases plays a central role in dismantling the cell in an orderly fashion. Research on other cytotoxic agents has shown that mitotic arrest can lead to the release of cytochrome c from the mitochondria, which in turn activates initiator caspases (like caspase-9 in the intrinsic pathway) and subsequently executioner caspases (like caspase-3). plos.org

The activation of executioner caspases leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), resulting in DNA fragmentation and the characteristic morphological changes of apoptosis. plos.org Furthermore, studies on methyl-donor compounds have shown that apoptosis can be induced through the upregulation of pro-apoptotic proteins such as Bak and Bax, and the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2. mdpi.com While the precise apoptotic pathways triggered by this compound metabolites are a subject of ongoing investigation, the fundamental mechanism is rooted in the cellular response to sustained mitotic catastrophe.

Bystander Effect: Diffusion and Activity of Cell-Permeable Metabolites

A significant feature of antibody-drug conjugates (ADCs) utilizing cleavable linkers like spdb (N-succinimidyl 4-(2-pyridyldithio)butanoate) is their ability to induce a "bystander effect". nih.govacs.org This phenomenon occurs when the cytotoxic payload, once released from the ADC within the target cancer cell, diffuses out and kills neighboring cells, including those that may not express the target antigen. nih.gov This is particularly important in treating heterogeneous tumors where antigen expression can be varied.

The bystander activity of this compound is dependent on the physicochemical properties of its metabolites. researchgate.net After the ADC is internalized by a target cell and trafficked to the lysosome, the linker is cleaved, and the antibody is degraded, releasing a thiol-bearing metabolite of DM4. nih.gov This metabolite can then be S-methylated to form S-methyl DM4. nih.govnih.gov This resulting metabolite, S-methyl DM4, is electrically neutral and lipophilic, characteristics that allow it to readily diffuse across cell membranes. researchgate.net In contrast, charged metabolites, such as those from some ADCs with non-cleavable linkers or certain payloads like DM1, are less able to penetrate the negatively charged cell membrane and thus exhibit little to no bystander killing. nih.govresearchgate.net

Research has focused on optimizing this bystander effect by modifying the linker and payload. Studies have shown that designing maytansinoid conjugates to release hydrophobic metabolites enhances bystander killing. nih.gov For instance, increasing the hydrophobicity of the maytansinoid side chain by adding methylene (B1212753) units was found to increase the in vitro bystander killing activity without significantly affecting the cytotoxicity to the targeted cells. acs.org

Table 1: Research Findings on Bystander Killing Effect of Different Maytansinoid Conjugates

| Conjugate | Target Antigen | Key Finding on Bystander Effect | Reference |

|---|---|---|---|

| Peptide-linked maytansinoid ADC (7c) | Folate receptor-alpha | Induced ~2.5-fold more bystander killing than a similar conjugate (7e) with fewer methylene units in the side chain. | acs.org |

| Peptide-linked maytansinoid ADCs (6a, 6b, 6c) | EGFR | Induced ~3-fold greater in vitro bystander killing compared to a conjugate with a different linker configuration (6d) and a disulfide-linked ADC (1a). | acs.org |

| Anilino-maytansinoid ADC (d-Ala-l-Ala linker) | CanAg | Showed more efficacious results against heterogeneous xenografts compared to maytansinoid ADCs with disulfide linkers, attributed to greater bystander killing. | nih.gov |

| ADCs with S-methyl-DM4 payload | Folate receptor alpha | The electrically neutral and lipophilic nature of the S-methyl-DM4 payload enables it to diffuse across biomembranes and exert a bystander effect. | researchgate.net |

These findings underscore the importance of the linker and the resulting metabolite's structure in achieving a potent bystander effect, which is a key advantage of the this compound design in cancer therapy. nih.govacs.org

Preclinical Research Applications and Methodologies

In Vitro Cytotoxicity Assays and Cellular Target Engagement Studies

The initial preclinical assessment of an ADC with the DM4-spdb-L-lysine linker-payload system begins with in vitro studies to confirm its cytotoxic potential and its ability to engage its intracellular target.

Cytotoxicity Assays: The cytotoxic activity of ADCs is primarily evaluated using cell viability assays on a panel of cancer cell lines that express the target antigen. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures the metabolic activity of cells. nih.gov Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of living cells, allowing for the calculation of the ADC's IC50 (half-maximal inhibitory concentration). nih.govnih.gov These assays confirm that the ADC can effectively kill target-expressing cancer cells.

Cellular Target Engagement: The payload of this system, DM4, is a maytansinoid derivative that functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in dividing cells. nih.govmedchemexpress.com Verifying that the released DM4 engages with its target, tubulin, within the cancer cell is a crucial step. Cellular Thermal Shift Assays (CETSA) represent a powerful method to confirm target engagement in a cellular context. openlabnotebooks.orgcetsa.org This technique relies on the principle that a protein's thermal stability increases when a ligand (in this case, the released DM4) binds to it. openlabnotebooks.org By heating cell lysates treated with the ADC and measuring the amount of soluble (non-denatured) tubulin at different temperatures, researchers can demonstrate direct interaction between the payload and its target inside the cell. cetsa.orgnih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of an ADC, collectively known as its pharmacokinetics (PK), is essential for predicting its behavior in vivo. Pharmacodynamics (PD) links the drug's concentration to its observed effect.

A critical feature of an effective ADC is its stability in systemic circulation, ensuring the cytotoxic payload is not prematurely released before reaching the target tumor cells. The design of the this compound system addresses this through the N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker. This disulfide linker is engineered with steric hindrance to enhance its stability in the bloodstream. nih.gov

Preclinical PK studies in relevant animal species (e.g., mice, rats, or non-human primates) are conducted to measure key parameters. nih.govnih.gov Blood samples are collected at various time points following ADC administration, and the concentration of the intact ADC is quantified, typically using enzyme-linked immunosorbent assays (ELISA). These data are used to determine the ADC's clearance rate and circulating half-life (T₁/₂). nih.gov High stability and a long half-life are desirable properties, as they increase the likelihood of the ADC reaching the tumor site.

Upon internalization into the target cell, the ADC is processed, and the payload is released. The disulfide bond in the SPDB (B1681063) linker is designed to be cleaved in the reducing environment of the cell, releasing the DM4 payload. Identifying and quantifying the ADC's metabolites in biological samples (plasma, tissues) is a key part of its characterization.

Advanced mass spectrometry (MS) based techniques, such as liquid chromatography-mass spectrometry (LC-MS), are the primary tools for metabolite profiling. osti.govnih.gov This untargeted approach allows for the detection and identification of various molecular species, including:

The intact ADC

The released payload (DM4)

The linker attached to the lysine (B10760008) residue after antibody degradation (Lysine-spdb-DM4). medkoo.com

Other degradation products

This analysis helps to understand the metabolic fate of the ADC and confirms that the payload is released as intended. osti.gov

ADCs created by conjugating a linker-drug to lysine residues are inherently heterogeneous. nih.gov The process results in a mixture of ADC molecules with a varying number of attached payloads, known as the drug-to-antibody ratio (DAR). mdpi.com Furthermore, the payloads can be attached to any of the numerous solvent-accessible lysine residues on the antibody. nih.gov

Both the DAR and the specific site of conjugation can significantly influence the ADC's properties. nih.gov Preclinical studies meticulously investigate this impact:

Drug-to-Antibody Ratio (DAR): The average DAR of an ADC batch can affect its efficacy and pharmacokinetic profile. mdpi.com Researchers often produce batches with different average DARs and compare their PK properties and in vivo efficacy to identify an optimal range.

Conjugation Site: The location of the payload can affect the ADC's stability, potential for aggregation, and binding affinity. nih.gov Advanced analytical methods like peptide mapping combined with mass spectrometry are used to identify the specific lysine residues that have been conjugated. mdpi.com This information helps in understanding how conjugation at different sites might alter the antibody's structure and function, thereby impacting its PK profile. researchgate.net

Development and Characterization of In Vitro and In Vivo Models for Mechanistic Investigations

To thoroughly investigate the mechanism of action of a this compound ADC, researchers utilize a combination of in vitro and in vivo models.

In Vitro Models: These typically involve the use of cancer cell lines cultured in the laboratory. nih.gov By using cell lines with varying levels of target antigen expression, researchers can confirm that the ADC's cytotoxicity is target-dependent. Further mechanistic studies can explore ADC internalization pathways (e.g., using fluorescently labeled ADCs and microscopy), lysosomal trafficking, and the kinetics of payload release.

In Vivo Models: Animal models, most commonly tumor xenografts in immunodeficient mice, are indispensable for preclinical evaluation. nih.gov These models are created by subcutaneously inoculating human cancer cells into mice. nih.gov They allow for the assessment of the ADC's anti-tumor activity in a complex biological system. These models are used to confirm that the ADC can effectively localize to the tumor, release its payload, and inhibit tumor growth. They also serve as the primary system for integrated PK/PD modeling, correlating drug exposure in the tumor and plasma with the anti-tumor response. nih.gov

Comparative Preclinical Studies with Other Linker-Payload Technologies

The field of ADCs is characterized by a diversity of linker and payload technologies. Comparative preclinical studies are performed to understand the relative advantages and disadvantages of the this compound system against other platforms.

These comparisons can be structured around the linker, the payload, or both.

| Technology Component | This compound System | Comparative Technologies | Key Comparison Points |

| Linker Type | Cleavable (Disulfide-based) | - Non-cleavable linkers (e.g., SMCC) nih.gov - Other cleavable linkers (e.g., peptide linkers, hydrazones) nih.gov | - Release Mechanism: Reductive environment vs. lysosomal proteolysis or pH change. nih.gov - Stability: Stability in circulation. nih.gov - Bystander Effect: Ability of the released, cell-permeable payload to kill neighboring antigen-negative cells. |

| Payload Class | Maytansinoid (DM4) nih.gov | - Auristatins (e.g., MMAE, MMAF) nih.gov - Calicheamicins nih.gov - Pyrrolobenzodiazepines (PBDs) | - Mechanism of Action: Tubulin inhibition vs. DNA damage. nih.govnih.gov - Potency: Relative cytotoxicity of the payload. |

For instance, a study might directly compare an ADC using the cleavable SPDB linker to one using a non-cleavable SMCC linker. nih.gov Such a study would evaluate differences in efficacy, metabolite profiles, and bystander killing activity in co-culture xenograft models. Similarly, the efficacy of the DM4 payload could be compared against an auristatin-based payload on the same antibody and linker backbone to assess which payload provides a better therapeutic outcome for a specific cancer type. nih.gov These studies are crucial for positioning the this compound technology and identifying the contexts in which it is most likely to succeed.

Future Research Directions and Unanswered Questions in Dm4 Spdb L Lysine Research

Advancements in Linker-Payload Design for Enhanced Specificity and Tunable Release

The linker is a crucial element that dictates the stability, efficacy, and toxicity of an ADC. nih.govaxispharm.com An ideal linker must ensure the payload remains securely attached to the antibody while in systemic circulation to prevent off-target toxicity, yet allow for efficient and specific release of the cytotoxic drug inside the tumor cell. nih.gov Future research is intensely focused on creating next-generation linkers that offer greater control over this delicate balance.

Key research avenues include:

Novel Cleavable Triggers: While the disulfide bond in the spdb (B1681063) linker is designed to be cleaved in the reducing environment of the cell, research is exploring other triggers for greater tumor selectivity. These include linkers sensitive to enzymes that are overexpressed in the tumor microenvironment or within cancer cell lysosomes, such as cathepsins, β-glucuronidase, or sulfatases. axispharm.comacs.org Tandem-cleavage linkers, which require two sequential enzymatic steps for payload release, are being developed to further improve stability and reduce systemic payload loss. acs.org

Tunable Release Mechanisms: The ability to fine-tune the rate of drug release is a significant goal. Phosphoramidate-based linkers, for example, can be engineered to release their payload at specific pH values, corresponding to the acidic environments of endosomes and lysosomes. nih.gov This pH-sensitivity is tunable and does not depend on enzymatic activity, offering a different modality for controlled release. nih.gov

Optimizing the Bystander Effect: The release of membrane-permeable payloads can result in the killing of adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect. broadpharm.com This is particularly important for treating heterogeneous tumors. nih.gov Future linker designs aim to control this effect. Hydrophilic linkers can generate metabolites that are less membrane-permeable, potentially reducing both the bystander effect and systemic toxicity. aacrjournals.org Conversely, linkers that release highly permeable payloads can maximize bystander killing. nih.gov Striking the right balance is essential for optimizing the therapeutic index.

| Linker Class | Release Mechanism | Key Characteristics & Research Focus |

|---|---|---|

| Disulfide Linkers (e.g., SPDB) | Reduction | Cleaved by high intracellular glutathione (B108866) concentrations. Research focuses on optimizing steric hindrance to improve serum stability while allowing efficient cleavage in the tumor. researchgate.net |

| Peptide Linkers (e.g., Val-Cit) | Enzymatic Cleavage | Cleaved by lysosomal proteases like Cathepsin B. Focus is on developing novel peptide sequences sensitive to tumor-specific enzymes to enhance specificity. acs.orgnih.gov |

| Hydrazone Linkers | pH-Sensitivity (Acid-Labile) | Cleaved in the low pH of endosomes/lysosomes. Research aims to improve stability in circulation (pH 7.4) as early versions showed insufficient stability. nih.govwuxiapptec.com |

| Non-Cleavable Linkers (e.g., SMCC) | Antibody Degradation | Releases payload-linker-amino acid complex after lysosomal proteolysis of the antibody. Offers high plasma stability but generally lacks a bystander effect. broadpharm.comnih.gov |

| Novel Enzyme-Cleavable Linkers | Enzymatic Cleavage | Utilize enzymes like β-glucuronidase or sulfatases overexpressed in tumors. This approach seeks to exploit different biological pathways for higher tumor selectivity. axispharm.com |

Exploration of Novel Conjugation Chemistries for Defined Stoichiometry and Site-Specificity

Future directions in this area include:

Engineered Amino Acids: One of the most promising approaches is the introduction of specific amino acids, such as engineered cysteines or unnatural amino acids, at specific sites in the antibody sequence. nih.govmdpi.com These engineered sites provide a unique chemical handle for the linker to attach to, ensuring that every antibody is conjugated at the same location and with the same number of drug molecules.

Enzymatic Ligation: Enzymes like sortase A or transglutaminase can be used to attach linker-payloads to specific peptide tags or amino acid sequences (e.g., glutamine) that have been engineered into the antibody. nih.gov These enzymatic methods offer high specificity and can be performed under mild conditions.

Glycan Remodeling: Antibodies have conserved N-glycans on their Fc region. These glycans can be enzymatically modified and used as a site for conjugation, providing a way to create homogeneous ADCs far from the antigen-binding site, minimizing any potential interference with target binding. nih.govmdpi.com

Chemical-Based Site-Specific Methods: Novel chemical strategies are also being developed. The "AJICAP" platform, for instance, uses an Fc-affinity reagent to direct a biorthogonal group to a specific lysine (B10760008) residue (Lys248) in the antibody's Fc region, enabling site-specific conjugation on a native antibody without genetic engineering. acs.org

| Conjugation Strategy | Description | Advantages |

|---|---|---|

| Stochastic (Random) Conjugation | Conjugation to native lysine or cysteine residues, resulting in a mix of ADCs. acs.org | Technically simpler; does not require antibody engineering. |

| Engineered Cysteines (e.g., THIOMAB) | Introduction of cysteine residues at specific sites on the antibody for conjugation. nih.gov | Produces homogeneous ADCs with a defined DAR and improved therapeutic index. nih.govmdpi.com |

| Unnatural Amino Acids | Genetic incorporation of amino acids with unique chemical groups (e.g., an azide (B81097) or alkyne) for bioorthogonal "click" chemistry. acs.org | Allows for highly specific and stable conjugation with minimal disruption to antibody structure. |

| Enzymatic Conjugation | Use of enzymes like transglutaminase or sortase to attach drugs to engineered peptide tags on the antibody. nih.gov | Highly specific reaction under mild conditions. nih.gov |

| Glycan Remodeling | Modification of the conserved N-glycan on the antibody's Fc region to serve as a conjugation site. nih.gov | Creates homogeneous ADCs and ensures conjugation is distant from the antigen-binding domains. nih.gov |

Deeper Understanding of Intracellular Fate and Complex Metabolic Pathways of DM4-spdb-L-lysine Conjugates

After an ADC binds to its target antigen on a cancer cell, its journey is far from over. The efficacy of the ADC depends critically on its internalization, trafficking to the correct cellular compartment, and the successful release of its active payload. nih.govresearchgate.net For a conjugate like this compound, this process involves a series of complex biological and chemical steps that are the subject of intensive investigation.

Key unanswered questions and research directions include:

Internalization and Trafficking Routes: ADCs can be internalized through various endocytic pathways, including clathrin-mediated endocytosis and caveolae-mediated endocytosis. nih.govresearchgate.net The specific route can influence whether the ADC is trafficked to the lysosome for degradation or recycled back to the cell surface. nih.gov Research is needed to better understand how the target antigen, antibody format, and conjugation site influence this trafficking, as efficient delivery to the lysosome is paramount for linkers that require enzymatic or acidic cleavage and for non-cleavable linkers that require antibody degradation. wuxiapptec.comnih.gov

Metabolite Formation and Activity: Once in the lysosome, the antibody portion of the conjugate is degraded by proteases. nih.gov For a this compound conjugate, the disulfide bond of the spdb linker is reduced, ultimately releasing the maytansinoid payload. However, the precise sequence of events and the exact structures of the metabolites formed are complex. Studies have shown that for maytansinoid ADCs, the initially released metabolite is often the payload attached to the linker and the lysine residue (e.g., Lys-spdb-DM4). medchemexpress.comnih.gov This can be further processed into other forms. acs.org Understanding the relative cell permeability and cytotoxic activity of each of these metabolites is crucial.

Influence of Linker Chemistry on Metabolite Efflux: A significant challenge, particularly in multi-drug resistant (MDR) cancers, is the efflux of the cytotoxic payload from the cancer cell by transporters like MDR1 (P-glycoprotein). aacrjournals.org Research has shown that the physicochemical properties of the linker can influence the final metabolite's susceptibility to efflux. For example, using a more polar, hydrophilic linker can result in a more hydrophilic metabolite (e.g., lysine-PEG4Mal-DM1) that is a poorer substrate for MDR1 pumps, leading to better intracellular retention and greater potency against resistant cells. aacrjournals.orgresearchgate.net Further exploration of linker chemistry to specifically design metabolites that can bypass efflux pumps is a critical area of future research. aacrjournals.org

Development of Predictive Preclinical Models for Complex ADC Mechanisms and Resistance Pathways

A major hurdle in cancer drug development is the high failure rate of therapies in clinical trials, often due to a lack of efficacy or unexpected toxicity that was not predicted by early preclinical models. nih.gov ADCs, with their multi-component nature and complex mechanisms of action, present a particular challenge. Therefore, developing more sophisticated and predictive preclinical models is essential for accelerating the development of next-generation ADCs and understanding the pathways that lead to treatment resistance. nih.govtd2inc.com

Future efforts in this domain are focused on:

Moving Beyond Traditional Models: For decades, preclinical ADC testing has relied on immortalized 2D cancer cell lines and corresponding xenograft mouse models. nih.gov While useful, these models often fail to recapitulate the complexity and heterogeneity of human tumors. nih.gov There is a significant push towards adopting more clinically relevant models, such as patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted directly into immunodeficient mice, and 3D tumor organoids cultured in vitro. nih.govoncodesign-services.com These models better preserve the architecture and genetic diversity of the original human tumor.

Modeling Acquired Resistance: Tumors can develop resistance to ADCs through various mechanisms. nih.govjci.org A key research goal is to create preclinical models that can replicate and predict this acquired resistance. This is often done by chronically exposing cancer cell lines or PDX models to an ADC until they become refractory. nih.govadcreview.com These resistant models are invaluable tools for identifying the molecular drivers of resistance, such as the downregulation of the target antigen, mutations in the payload's target (e.g., tubulin), or upregulation of drug efflux pumps. nih.govjci.org

Investigating Combination Therapies: Preclinical models are crucial for testing strategies to overcome resistance. revvity.com For instance, if resistance is driven by a specific pathway, resistant models can be used to test the efficacy of combining the ADC with another agent that targets that escape pathway. omnihealthpractice.com They can also be used to evaluate sequential ADC therapies, where a patient who becomes resistant to one ADC might be sensitive to another that uses a different payload or linker technology. adcreview.comrevvity.com

| Resistance Mechanism Category | Specific Examples | Relevance to this compound ADCs |

|---|---|---|

| Antigen-Related | Loss or downregulation of target antigen expression; antigen mutation preventing antibody binding. jci.orgrevvity.com | The ADC cannot bind to the cancer cell, rendering it ineffective. |

| ADC Processing & Trafficking | Impaired ADC internalization; defective lysosomal trafficking or function; reduced lysosomal protease activity. jci.orgomnihealthpractice.com | The ADC is internalized but the payload is not efficiently released from the spdb-L-lysine linker. |

| Payload-Related | Upregulation of drug efflux pumps (e.g., MDR1/P-gp); mutations in tubulin (the target of DM4); activation of anti-apoptotic pathways. nih.govnih.gov | The released DM4 payload is pumped out of the cell or is unable to bind its target to induce cell death. |

| Tumor Microenvironment | Physical barriers preventing ADC penetration; altered extracellular matrix. | The ADC cannot reach the target cells within a solid tumor mass. |

Q & A

Q. What are the key considerations for designing reproducible and valid experiments involving DM4-spdb-L-lysine?

- Methodological Answer : Experimental design must define independent variables (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, stability). Include controls (positive/negative) to isolate effects. Use statistical methods (e.g., ANOVA, t-tests) to analyze data, and present results via graphs or tables for clarity. Ensure reproducibility by documenting exact reaction conditions (e.g., pH, solvent systems) and validating protocols against primary literature .

How should researchers formulate a testable research question for studying this compound's mechanisms?

- Methodological Answer : A strong research question must specify:

- Variables : Independent (e.g., enzyme concentration) and dependent (e.g., reaction rate).

- Context : Biological targets (e.g., tubulin) or conditions (e.g., hypoxia).

- Clarity : Avoid jargon; underline the question in the introduction. Example: "How does this compound inhibit microtubule polymerization in HeLa cells at varying pH levels?" .

Q. What are the best practices for conducting a literature review on this compound?

Q. What statistical methods are appropriate for analyzing this compound's dose-response data?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. Assess variability with standard deviation or confidence intervals. For multi-group comparisons, apply ANOVA with post-hoc tests (e.g., Tukey). Validate models using goodness-of-fit metrics (R²) .

Q. How can researchers ensure ethical compliance and proper citation practices in this compound studies?

- Methodological Answer : Adhere to IRB guidelines for in vivo studies. Use citation managers (EndNote, Mendeley) to track sources. Cite primary literature for synthesis protocols and biological assays. Avoid plagiarism by paraphrasing and using quotation marks for direct text .

Advanced Research Questions

Q. How can contradictions in this compound stability data under varying conditions be resolved?

- Methodological Answer : Conduct iterative experiments to isolate conflicting variables (e.g., temperature, buffer composition). Use HPLC or mass spectrometry to quantify degradation products. Apply error analysis (e.g., percent uncertainty in measurements) and compare results with published stability profiles. Discuss discrepancies in the context of methodological differences (e.g., assay sensitivity) .

Q. What purification strategies minimize by-products during this compound synthesis?

- Methodological Answer : Optimize reaction stoichiometry and monitor progress via TLC or HPLC. Perform sequential washes (e.g., with water or ethyl acetate) to remove hydrophilic by-products like diethylammonium chloride. Validate purity using NMR and high-resolution mass spectrometry .

Q. How can this compound's biological activity be validated across diverse cell lines?

- Methodological Answer : Use multiple assays (e.g., MTT for viability, flow cytometry for apoptosis) in cell lines with varying target expression (e.g., HER2+ vs. HER2–). Include replicates (n ≥ 3) and controls (untreated, vehicle-only). Cross-validate with siRNA knockdown of target proteins to confirm mechanism-specific effects .

Q. What techniques characterize this compound's structural interactions with tubulin?

- Methodological Answer : Employ X-ray crystallography or cryo-EM for structural insights. Use surface plasmon resonance (SPR) to quantify binding kinetics (Ka/Kd). For figures, highlight 2–3 key interactions (e.g., disulfide bonds) and avoid overloading with chemical structures .

Q. How should researchers troubleshoot inconsistent chromatographic results in this compound analysis?

- Methodological Answer :

Standardize column conditions (e.g., C18 reverse-phase, isocratic elution). Check for column degradation or buffer pH inconsistencies. Compare retention times with authentic standards. If peaks overlap, optimize mobile phase gradients or switch detectors (e.g., UV to fluorescence) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.